2-Iodo-5-methoxybenzenesulfonyl chloride chemical structure and properties
2-Iodo-5-methoxybenzenesulfonyl chloride chemical structure and properties
An In-Depth Technical Guide to 2-Iodo-5-methoxybenzenesulfonyl chloride
Chemical Identity & Structural Analysis
2-Iodo-5-methoxybenzenesulfonyl chloride is a specialized bifunctional building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Its value lies in its orthogonal reactivity: it possesses a highly electrophilic sulfonyl chloride motif for "click-like" sulfonamide formation and a sterically accessible aryl iodide for transition-metal-catalyzed cross-coupling.[1]
Nomenclature & Identifiers
-
IUPAC Name: 2-Iodo-5-methoxybenzene-1-sulfonyl chloride[1]
-
CAS Registry Number: 1247754-99-9
-
Molecular Formula: C
H ClIO S[1] -
Molecular Weight: 332.54 g/mol [1]
-
SMILES: COc1cc(S(=O)(=O)Cl)c(I)cc1[1]
Structural Conformation & Isomerism
It is critical to distinguish this isomer from its regioisomer, 2-methoxy-5-iodobenzenesulfonyl chloride .
-
Target Molecule (2-Iodo-5-methoxy...): The sulfonyl group is ortho to the iodine and meta to the methoxy group.[1] This specific arrangement is difficult to access via direct electrophilic aromatic substitution (chlorosulfonation) because the methoxy group (a strong ortho/para director) would direct the sulfonyl group to the position ortho to itself (position 2), yielding the wrong isomer.
-
Implication: The position of the bulky iodine atom at C2 (ortho to the sulfonyl group) introduces steric strain that can influence the stability of the sulfonamide bond and the selectivity of subsequent cross-coupling reactions.
Synthesis & Manufacturing
Because direct chlorosulfonation of 4-iodoanisole yields the incorrect regioisomer (2-methoxy-5-iodobenzenesulfonyl chloride), the authoritative synthetic route relies on the Meerwein Sulfonyl Chloride Synthesis starting from the corresponding aniline.[1]
Retrosynthetic Analysis
The sulfonyl chloride moiety is installed via the diazonium salt of 2-iodo-5-methoxyaniline , ensuring 100% regiocontrol.[1]
Detailed Experimental Protocol (Meerwein Route)
Step 1: Diazotization
-
Reagents: 2-Iodo-5-methoxyaniline (1.0 eq), NaNO
(1.1 eq), Conc. HCl (excess), Glacial Acetic Acid (solvent).[1] -
Procedure: Dissolve the aniline in a mixture of glacial acetic acid and concentrated HCl. Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Addition: Dropwise add an aqueous solution of sodium nitrite, maintaining the temperature below 5°C. Stir for 30–45 minutes to ensure complete formation of the diazonium salt (Ar-N
).
Step 2: Chlorosulfonation (The Meerwein Reaction) [1]
-
Reagents: SO
gas (saturated solution), CuCl (cat. 0.2 eq) or CuCl, Glacial Acetic Acid. -
Preparation: In a separate vessel, saturate glacial acetic acid with sulfur dioxide gas (bubbling for 15–20 mins) and add the copper catalyst.
-
Coupling: Pour the cold diazonium salt solution into the stirring SO
/Cu mixture. -
Observation: Rapid nitrogen gas evolution occurs.[1] The mixture is allowed to warm to room temperature and stirred for 2–4 hours.
-
Workup: Pour the reaction mixture into crushed ice/water. The product, 2-iodo-5-methoxybenzenesulfonyl chloride , precipitates as a solid.[1] Filter, wash with cold water, and dry under vacuum.
Yield: Typically 65–80%.[1]
Purification: Recrystallization from hexanes/CHCl
Caption: Regioselective synthesis via the Meerwein reaction prevents isomer contamination common in direct sulfonation.[1]
Reactivity & Synthetic Utility[1][2][3]
This compound serves as a "linchpin" scaffold.[1] The standard workflow involves reacting the highly reactive sulfonyl chloride first, followed by the robust aryl iodide.
Reaction A: Sulfonamide Formation (Nucleophilic Substitution)
The sulfonyl chloride reacts rapidly with primary and secondary amines.[1]
-
Conditions: Amine (1.1 eq), Pyridine or Et
N (2.0 eq), DCM or THF, 0°C to RT. -
Note: The ortho-iodo group provides steric shielding, which may slightly retard the rate compared to unhindered analogs, but also protects the resulting sulfonamide from hydrolytic cleavage in vivo.
Reaction B: Palladium-Catalyzed Cross-Coupling
Once the sulfonamide is formed, the aryl iodide remains intact and active for cross-coupling.[1]
-
Suzuki-Miyaura: Couples with aryl/vinyl boronic acids.[1][2]
-
Sonogashira: Couples with terminal alkynes.[1]
-
Buchwald-Hartwig: Couples with amines (to form aniline derivatives).[1]
Crucial Sequencing Logic: Do NOT attempt Pd-coupling directly on the sulfonyl chloride. Sulfonyl chlorides are generally incompatible with the basic, heated conditions of Suzuki couplings (leading to hydrolysis or desulfonylation). Always form the sulfonamide first. [1]
Caption: The mandatory synthetic sequence: Sulfonamide formation must precede Palladium catalysis to ensure stability.
Physical Properties & Handling
| Property | Value / Description |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | Approx. 60–70°C (Predicted); Analog 2-methoxy-BSC is 50–54°C |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform.[1] Hydrolyzes in water.[1] |
| Stability | Moisture sensitive.[1] Store under inert gas (Ar/N |
| Reactivity Hazard | Reacts violently with strong bases and oxidizers.[1] Liberates HCl and SO |
Handling Protocol:
-
Weighing: Must be done quickly or in a glovebox/dry bag to prevent hydrolysis by atmospheric moisture.[1]
-
Quenching: Quench excess reagent with aqueous ammonium hydroxide (forms the sulfonamide) or sodium bicarbonate (forms the sulfonate salt).[1]
Applications in Medicinal Chemistry
5-HT (Serotonin) Receptor Ligands
Methoxy-benzenesulfonamides are privileged structures in GPCR medicinal chemistry.[1] The 5-methoxy group mimics the indolic oxygen of serotonin.[1]
-
Strategy: The sulfonyl chloride is reacted with a piperazine or cyclic amine.[1] The ortho-iodo group is then used to attach a heteroaryl ring via Suzuki coupling to reach into the receptor's hydrophobic pocket.[1]
Fragment-Based Drug Discovery (FBDD)
The molecule acts as a "linking fragment."[1]
-
Fragment B: The aryl group attached via the iodine.[1]
-
Result: Rapid generation of SAR (Structure-Activity Relationship) libraries with defined geometry (meta-substitution geometry relative to the central ring).[1]
References
-
Sigma-Aldrich. 2-Iodo-5-methoxybenzenesulfonyl chloride Product Specification. Merck KGaA.[1] Link
-
Hinsberg, O. (1890).[1] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali".[1] Berichte der deutschen chemischen Gesellschaft, 23, 2962–2965.[1] (Foundational chemistry for sulfonyl chlorides). Link[1]
-
Organic Syntheses. Preparation of substituted anilines and diazonium salts. (General reference for Meerwein reaction conditions). Link
-
PubChem. Compound Summary: 2-Iodo-5-methoxyaniline (Precursor).[1] National Library of Medicine.[1] Link[1]
-
BenchChem. Suzuki Coupling Protocols for Aryl Iodides. Link[1]
